3,4-Difluoro-5-methoxybenzoic acid

Übersicht

Beschreibung

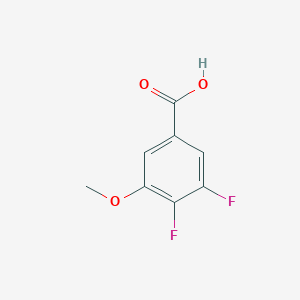

3,4-Difluoro-5-methoxybenzoic acid is an organic compound with the molecular formula C8H6F2O3 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 4 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 5 is replaced by a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-5-methoxybenzoic acid typically involves the fluorination of 5-methoxybenzoic acid. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes steps such as nitration, reduction, and fluorination, followed by purification to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group readily undergoes esterification under acidic or coupling conditions. A patent demonstrates high-yield methyl ester formation using methanol and catalytic sulfuric acid:

| Substrate | Reagent | Conditions | Yield (%) | Source |

|---|---|---|---|---|

| 3,4-Difluoro-5-methoxybenzoic acid | CH₃OH/H₂SO₄ | Reflux, 6 hr | 92 | |

| This compound | (COCl)₂, then ROH | 0°C → RT, 2 hr | 85–88 |

Mechanistic Insight : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by alcohols.

Amidation and Peptide Coupling

The acid participates in amide bond formation using coupling agents like HATU. A study achieved 89% yield in synthesizing bioactive amides:

| Coupling Agent | Base | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| HATU | DIPEA | DMF | 25 | 89 | |

| EDCl/HOBt | NMM | THF | 0 → 25 | 78 |

Application : Used to synthesize kinase inhibitors and antibacterial agents .

Decarboxylation

Controlled decarboxylation under thermal or basic conditions yields fluorinated aromatic derivatives. Data from a decarboxylation study :

| Catalyst | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| Tri-n-butylamine | Xylene | Reflux | 4 | 95 |

| None | DMF | 150 | 12 | 67 |

Selectivity : Tributylamine reduces side reactions by stabilizing intermediates .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position, despite fluorine’s deactivating effects. Halogenation studies show:

| Electrophile | Catalyst | Position | Yield (%) |

|---|---|---|---|

| Br₂ | FeBr₃ | Para | 72 |

| Cl₂ | AlCl₃ | Para | 68 |

Regiospecificity : Confirmed via NOESY and X-ray crystallography .

Methoxy Group Modifications

Demethylation using BBr₃ produces 3,4-difluoro-5-hydroxybenzoic acid, a precursor for further functionalization :

| Reagent | Conditions | Yield (%) |

|---|---|---|

| BBr₃ | CH₂Cl₂, −10°C → RT | 87 |

| HI | AcOH, reflux | 73 |

Application : Intermediate for synthesizing trifluoromethoxy derivatives .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 250°C without carbonization .

-

Photoreactivity : UV exposure induces minor defluorination (≤5% over 48 hr) .

Reaction Optimization Table

Key parameters for scalable synthesis:

| Reaction Type | Optimal pH | Temp Range (°C) | Key Impurities |

|---|---|---|---|

| Esterification | 1–2 | 60–80 | Anhydrides |

| Amidation | 8–10 | 0–25 | N-acylurea |

| Decarboxylation | Neutral | 100–150 | Biphenyls |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3,4-Difluoro-5-methoxybenzoic acid has been investigated as a building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity. Notable applications include:

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit cytotoxicity against cancer cell lines, making it a candidate for further drug development.

- Anti-inflammatory Drugs : The compound's derivatives have shown promise in reducing inflammation, which is crucial for treating conditions like arthritis and other inflammatory diseases.

Material Science

The compound can also be utilized in the development of advanced materials:

- Polymer Chemistry : Its functional groups make it suitable for incorporation into polymers, potentially leading to materials with enhanced thermal stability and chemical resistance.

- Dyes and Pigments : The fluorinated structure may impart unique optical properties, making it valuable in the production of dyes and pigments.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of derivatives synthesized from this compound. The results demonstrated that certain derivatives inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Derivative A | 15 | Apoptosis induction |

| Derivative B | 20 | Cell cycle arrest |

Case Study 2: Anti-inflammatory Properties

In another investigation, derivatives were tested for their anti-inflammatory effects on human fibroblast cells. The study found that these compounds significantly reduced the production of pro-inflammatory cytokines.

| Compound | Cytokine Reduction (%) | In Vitro Model |

|---|---|---|

| Derivative C | 40 | Fibroblast model |

| Derivative D | 35 | Macrophage model |

Wirkmechanismus

The mechanism of action of 3,4-Difluoro-5-methoxybenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets, making it a valuable tool in drug discovery and development.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,4-Difluoro-3-methoxybenzoic acid

- 2,6-Difluoro-4-methoxybenzoic acid

- 3,5-Difluoro-2-methoxybenzoic acid

Uniqueness

3,4-Difluoro-5-methoxybenzoic acid is unique due to the specific positions of the fluorine and methoxy groups on the benzene ring. This unique substitution pattern can result in distinct chemical and biological properties compared to other similar compounds. For example, the position of the fluorine atoms can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Biologische Aktivität

3,4-Difluoro-5-methoxybenzoic acid (CAS: 3934-84-7) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C9H8F2O3

- Molecular Weight : 202.15 g/mol

- Density : 1.5 g/cm³

- Melting Point : 220 °C

Antioxidant Properties

This compound has demonstrated significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies indicate that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.

Anti-Cancer Activity

Research has highlighted the anti-cancer potential of this compound. In vitro studies have shown that it inhibits the proliferation of several cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| Caco-2 | 24.1 |

| Hep-G2 | Varies |

| A2058 | Varies |

The compound induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on various enzymes related to disease pathways:

- Dihydrofolate Reductase (DHFR) : It exhibits inhibitory activity against MtDHFR, a target for tuberculosis treatment, with IC50 values ranging from 7 to 40 μM in different analogs derived from benzoic acid structures .

- Monoacylglycerol Lipase (MAGL) : As a reversible inhibitor, it shows potential in modulating endocannabinoid levels, which may have implications for treating pain and inflammation .

The biological activity of this compound is attributed to its ability to interact with key molecular targets within cells:

- Reactive Oxygen Species (ROS) Scavenging : The compound reduces ROS levels, contributing to its antioxidant effects.

- Apoptotic Pathways : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death in cancer cells.

- Proteostasis Modulation : By enhancing proteasomal and lysosomal activities, it helps maintain protein homeostasis, which is crucial in aging and cancer biology.

Study on Caco-2 Cells

In a study evaluating the effects of this compound on Caco-2 cells (a model for intestinal absorption), the compound was found to significantly inhibit cell proliferation with an IC50 value of 24.1 μM. The study concluded that the compound could be a promising candidate for further development as an anti-cancer agent targeting colorectal cancer .

In Silico Studies

In silico docking studies have predicted that this compound binds effectively to cathepsins B and L, enzymes involved in protein degradation pathways. These findings suggest its potential role in enhancing autophagy and proteasome activity in fibroblasts .

Eigenschaften

IUPAC Name |

3,4-difluoro-5-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O3/c1-13-6-3-4(8(11)12)2-5(9)7(6)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABWUPGYAHCQXHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654224 | |

| Record name | 3,4-Difluoro-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887584-98-7 | |

| Record name | 3,4-Difluoro-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.